N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide
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Overview
Description
N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of the prop-2-enamide group adds to its chemical diversity and potential biological activity. Pyrazolopyridines have garnered significant interest due to their structural similarity to purine bases, which are fundamental components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate to form the pyrazolopyridine core . This intermediate can then be further functionalized to introduce the prop-2-enamide group through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to achieve the desired reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the prop-2-enamide group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, but with different nitrogen positioning.
Pyrazolo[4,3-e][1,2,4]triazine: A compound with a similar pyrazole ring but fused with a triazine ring.
Uniqueness
N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
N-(1-methylpyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-3-8(15)12-9-7-5-4-6-11-10(7)14(2)13-9/h3-6H,1H2,2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQBVMNCPWBCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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